molecular formula C21H22N2O5S B4944299 Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B4944299
M. Wt: 414.5 g/mol
InChI Key: MSCAXAGYRKYRSF-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of Functional Groups: Various functional groups, such as the ethyl ester, methyl, and oxo groups, are introduced through a series of reactions, including esterification, alkylation, and oxidation.

    Final Assembly: The final step involves the coupling of the thieno[2,3-d]pyrimidine core with the phenylmethoxybutan-2-yl moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2-dihydropyrimidine-5-carboxylate: This compound has a similar core structure but different functional groups, leading to distinct biological activities.

    6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: These compounds also share a pyrimidine core but have variations in the substituents, affecting their chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxybutan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-4-15(20(25)28-11-14-9-7-6-8-10-14)23-12-22-18-16(19(23)24)13(3)17(29-18)21(26)27-5-2/h6-10,12,15H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCAXAGYRKYRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)N2C=NC3=C(C2=O)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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